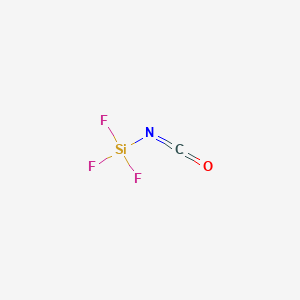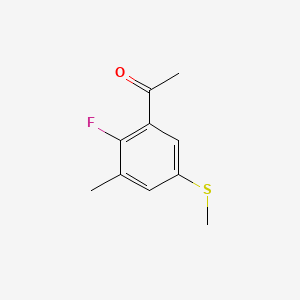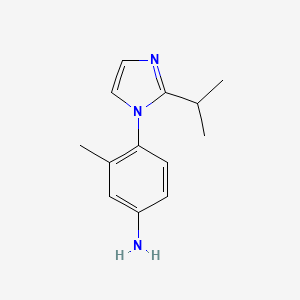
4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline: is an organic compound with the molecular formula C13H17N3 This compound features an imidazole ring substituted with an isopropyl group and an aniline moiety substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl bromide under basic conditions to introduce the isopropyl group.
Coupling with Aniline Derivative: The final step involves coupling the substituted imidazole with 3-methylaniline using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
Chemistry: 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound in the development of new bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, affecting receptor binding and signaling pathways.
類似化合物との比較
- 4-(1H-Imidazol-1-yl)aniline
- 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
- 2-(1H-Imidazol-1-yl)benzaldehyde
Comparison: 4-(2-Isopropyl-1H-imidazol-1-yl)-3-methylaniline is unique due to the presence of both an isopropyl group on the imidazole ring and a methyl group on the aniline moiety. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds that may lack one or both substituents.
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
3-methyl-4-(2-propan-2-ylimidazol-1-yl)aniline |
InChI |
InChI=1S/C13H17N3/c1-9(2)13-15-6-7-16(13)12-5-4-11(14)8-10(12)3/h4-9H,14H2,1-3H3 |
InChIキー |
GUNATSGPSGPARP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)N2C=CN=C2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



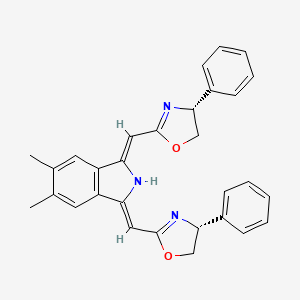
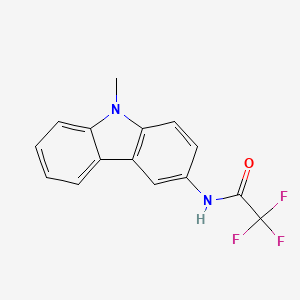
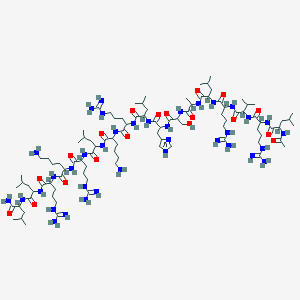
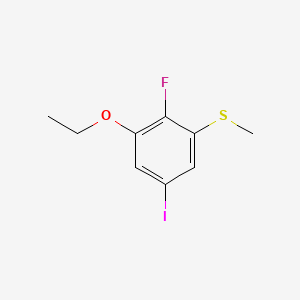
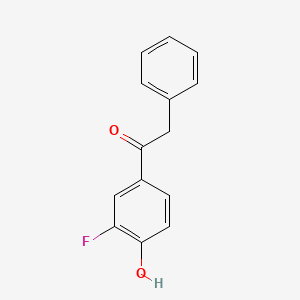
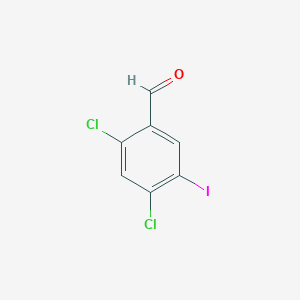
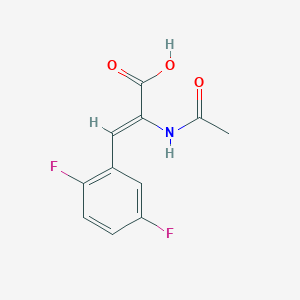
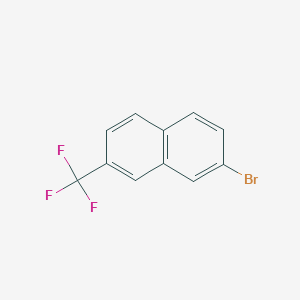
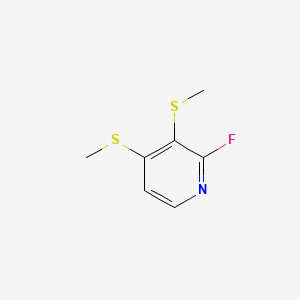

![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
